molecular formula C15H10BrN3O2 B12525016 3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate CAS No. 651706-09-1

3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate

Cat. No.: B12525016
CAS No.: 651706-09-1
M. Wt: 344.16 g/mol
InChI Key: ZEZQAXJBCQEYAT-UHFFFAOYSA-N
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Description

3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate typically involves the condensation of 2-bromoaniline with quinoxaline-2,3-dione under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoxaline-2,3-dione derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted quinoxaline derivatives.

Scientific Research Applications

3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[(3-bromophenyl)imino]methyl}phenol
  • (E)-4-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol

Uniqueness

3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

651706-09-1

Molecular Formula

C15H10BrN3O2

Molecular Weight

344.16 g/mol

IUPAC Name

N-(2-bromophenyl)-1-(1-oxido-4-oxoquinoxalin-4-ium-2-yl)methanimine

InChI

InChI=1S/C15H10BrN3O2/c16-12-5-1-2-6-13(12)17-9-11-10-18(20)14-7-3-4-8-15(14)19(11)21/h1-10H

InChI Key

ZEZQAXJBCQEYAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C[N+](=O)C3=CC=CC=C3N2[O-])Br

Origin of Product

United States

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